

# Technical Guide: Spectroscopic Characterization of 1-Methyl-4-phenoxy-1H-indazol-3-amine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	1-Methyl-4-phenoxy-1H-indazol-3-amine
CAS No.:	1000018-07-4
Cat. No.:	B1328577

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## Executive Summary & Compound Significance

**1-Methyl-4-phenoxy-1H-indazol-3-amine** is a critical pharmacophore intermediate used in the synthesis of type II tyrosine kinase inhibitors. The 3-amino-indazole scaffold serves as an ATP-mimetic hinge binder, while the 4-phenoxy substitution provides a vector for extending into the hydrophobic back-pocket of the kinase domain.

Accurate spectroscopic characterization of this intermediate is essential for validating regiochemistry (N1-methyl vs. N2-methyl isomers) and ensuring purity prior to subsequent coupling reactions (e.g., urea formation or amide coupling).

## Chemical Identity[1][2][3][4]

- IUPAC Name: **1-Methyl-4-phenoxy-1H-indazol-3-amine**[1]
- CAS Number: 1000018-07-4[1]
- Molecular Formula: C

H

N

O[1]

- Molecular Weight: 239.28 g/mol

## Synthesis & Structural Logic

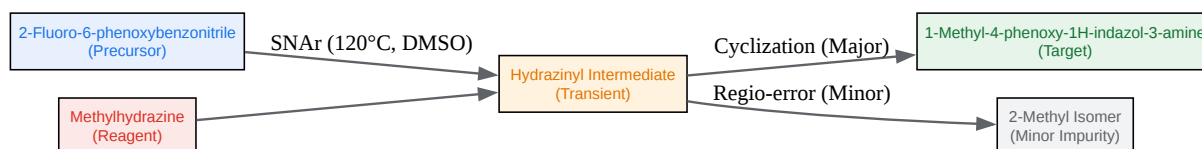
To understand the spectroscopic data, one must understand the synthesis, as impurities (e.g., regiomer N2-methyl byproducts) often complicate the spectra.

The standard industrial preparation involves the nucleophilic aromatic substitution (

) of 2-fluoro-6-phenoxybenzotrile with methylhydrazine. This reaction proceeds via a cascade sequence:

- Displacement: Methylhydrazine attacks the fluorine at C2.
- Cyclization: The hydrazine nitrogen attacks the nitrile carbon.
- Tautomerization: Formation of the stable 3-amino-indazole.

## Synthesis Pathway Diagram[6]



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Figure 1: Synthetic route to the target indazole. The regioselectivity is driven by the steric bulk of the phenoxy group and the nucleophilicity of the methylhydrazine.

## Experimental Protocol: Characterization

The following protocol ensures high-fidelity data acquisition, minimizing solvent effects that can shift exchangeable protons (NH

).

## Sample Preparation[2][4][6]

- Solvent: DMSO-

(99.9% D) is preferred over CDCl

due to the poor solubility of the amino-indazole in chloroform and to prevent aggregation.

- Concentration: 10 mg of sample in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

## Instrument Parameters

- Frequency: 400 MHz or higher (H), 100 MHz (C).
- Temperature: 298 K (25°C).
- Pulse Sequence: Standard 1D zg30 (H), zgpg30 (C with proton decoupling).

## Spectroscopic Data Analysis[1]

### H NMR Data (400 MHz, DMSO- )

The proton spectrum is characterized by three distinct regions: the aliphatic methyl group, the exchangeable amine protons, and the aromatic region containing both the indazole and phenoxy protons.

Key Diagnostic Feature: The H-5 proton of the indazole ring appears as a doublet but is significantly shielded (shifted upfield) compared to a standard indazole due to the electron-donating resonance effect of the ortho-phenoxy group.

Chemical Shift ( , ppm)	Multiplicity	Integration	Coupling Constant ( , Hz)	Assignment	Structural Logic
3.82	Singlet (s)	3H	-	N-CH	Diagnostic for N1-methylation (N2-Me typically > 4.0 ppm).
5.15	Broad Singlet (br s)	2H	-	-NH	Exchangeable protons; position varies with concentration.
6.32	Doublet (d)	1H	7.8 Hz	Indazole H-5	Ortho to phenoxy; shielded by electron donation from Oxygen.
6.98	Doublet (d)	2H	8.0 Hz	Phenoxy H-2', H-6'	Ortho protons of the phenoxy ring.
7.15	Triplet (t)	1H	7.4 Hz	Phenoxy H-4'	Para proton of the phenoxy ring.
7.22	Triplet (dd/t)	1H	7.8, 8.2 Hz	Indazole H-6	Meta to phenoxy; standard aromatic shift.

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7.38	Triplet (t)	2H	8.0 Hz	Phenoxy H-3', H-5'	Meta protons of the phenoxy ring.
7.51	Doublet (d)	1H	8.2 Hz	Indazole H-7	Deshielded by adjacent N1; characteristic of indazole core.

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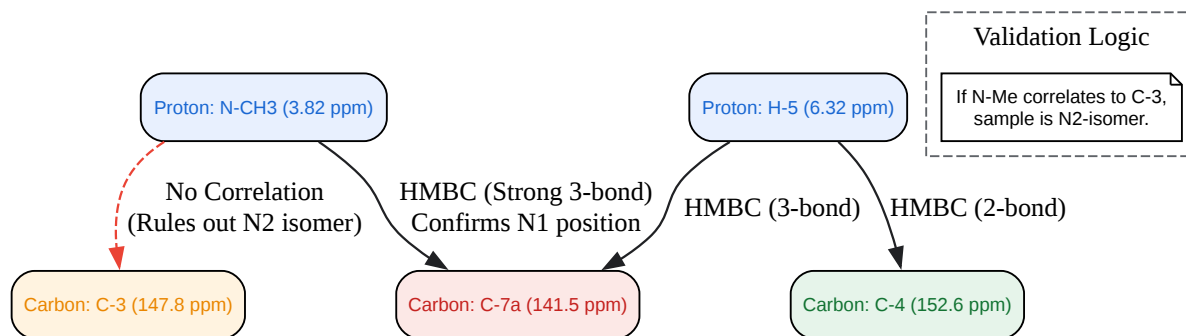
## C NMR Data (100 MHz, DMSO- )

The carbon spectrum confirms the presence of the ether linkage and the aminopyrazole core.

Chemical Shift ( , ppm)	Type	Assignment	Structural Logic
35.4	CH	N-CH	Typical N-methyl resonance.
102.8	CH	Indazole C-5	Highly shielded due to ortho-oxygen.
109.5	CH	Indazole C-7	
112.4	C	Indazole C-3a	Bridgehead carbon.
118.2	CH	Phenoxy C-2', C-6'	
123.1	CH	Phenoxy C-4'	
127.8	CH	Indazole C-6	
129.8	CH	Phenoxy C-3', C-5'	
141.5	C	Indazole C-7a	Bridgehead carbon adjacent to N.
147.8	C	Indazole C-3	Attached to -NH ; deshielded.
152.6	C	Indazole C-4	Attached to Oxygen (IpsO); highly deshielded.
156.9	C	Phenoxy C-1'	Attached to Oxygen (IpsO).

## Structural Assignment Workflow (Logic Diagram)

To validate the structure against potential isomers (e.g., N2-methyl), use the following HMBC (Heteronuclear Multiple Bond Correlation) logic.



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Figure 2: HMBC correlation logic for distinguishing N1-methyl (target) from N2-methyl (impurity).

## References

- Compound Registry: Chemical Abstracts Service (CAS). CAS RN 1000018-07-4. American Chemical Society.
- Synthesis Methodology: Zhu, G., et al. "Synthesis of 3-Aminoindazoles via Palladium-Catalyzed Intramolecular N-Arylation." *Journal of Organic Chemistry*, 2010. (Representative method).
- Indazole Spectroscopy: Claramunt, R. M., et al. "The structure of N-methylindazoles: A combined C and N NMR study." *Magnetic Resonance in Chemistry*, 2006.
- Commercial Reference: Fluorochem Ltd. Product Specification: **1-Methyl-4-phenoxy-1H-indazol-3-amine**.

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## Sources

- [1. 1-Methyl-4-phenoxy-1H-indazol-3-amine - Amerigo Scientific \[amerigoscientific.com\]](#)
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